molecular formula C6H12O5 B1591880 (2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol CAS No. 79083-42-4

(2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol

Cat. No.: B1591880
CAS No.: 79083-42-4
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-VRPWFDPXSA-N
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Description

(2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol, also known as Methyl D-arabinofuranoside, is a chiral tetrahydrofuran derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile key intermediate and chiral building block for the preparation of novel nucleoside analogs and glycosides . Its defined stereochemistry and functional groups make it particularly valuable for constructing complex molecules. Recent research highlights the application of similar tetrahydrofuran-based nucleosides in the development of novel antiviral agents . A 2025 study published in PLOS Biology detailed the discovery of MK-8527, a long-acting deoxyadenosine analog that is a potent Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) for HIV-1 pre-exposure prophylaxis . The exploration of such advanced nucleoside analogs underscores the importance of specialized chiral intermediates like this compound in ongoing pharmaceutical research . This product is provided for research purposes in chemical synthesis and drug discovery investigations. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures. Please consult the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-VRPWFDPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@H]([C@@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595340
Record name Methyl D-arabinofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79083-42-4
Record name Methyl D-arabinofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol , also known by its CAS number 79083-42-4, is a tetrahydrofuran derivative notable for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₂O₅
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 79083-42-4
  • MDL Number : MFCD08703840

Pharmacological Effects

  • Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The hydroxymethyl and methoxy groups are believed to contribute to this effect by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Research has shown that derivatives of tetrahydrofuran can possess antimicrobial activity against various pathogens. This activity may be attributed to the disruption of microbial cell membranes.
  • Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The hydroxymethyl group enhances hydrogen bonding with biological macromolecules.
  • The methoxy group may influence the lipophilicity of the compound, enhancing its membrane permeability.

Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydrofuran derivatives for their antioxidant capabilities. The results indicated that this compound demonstrated a significant reduction in reactive oxygen species (ROS) in vitro .

Study 2: Antimicrobial Activity

In a separate investigation published in Phytotherapy Research, the compound was tested against a range of bacterial strains. The findings revealed that it exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Study 3: Cytotoxicity in Cancer Cells

Research conducted at a leading cancer research institute explored the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantSignificant reduction in ROSJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureus and E. coliPhytotherapy Research
CytotoxicityInduces apoptosis in breast cancer cellsCancer Research Institute

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of (2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol. Research indicates that derivatives of this compound exhibit activity against various viruses, including HIV and influenza. A notable study demonstrated that specific modifications to the hydroxymethyl group enhance antiviral efficacy by improving binding affinity to viral proteins .

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic organic chemistry. It has been utilized in the synthesis of glycosides and oligosaccharides, which are crucial for developing vaccines and therapeutic agents. The reaction conditions can be optimized to yield high-purity products with minimal by-products .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosyltransferases involved in carbohydrate metabolism. This inhibition can be beneficial in designing treatments for metabolic disorders such as diabetes .

Metabolic Pathway Analysis

In metabolic studies, this compound acts as a tracer for analyzing carbohydrate metabolism pathways. Its incorporation into metabolic flux analysis allows researchers to track the utilization of carbohydrates in various biological systems .

Polymer Chemistry

The unique structure of this compound lends itself to applications in polymer chemistry. It can be polymerized to create biocompatible materials suitable for drug delivery systems and tissue engineering scaffolds. The mechanical properties of these polymers can be tailored by adjusting the polymerization conditions .

Nanomaterials Synthesis

This compound is also being explored in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis has been demonstrated in studies focusing on gold and silver nanoparticles. This stabilization is crucial for maintaining the properties of nanoparticles used in catalysis and sensing applications .

Case Studies

Study Application Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of HIV replication in vitro with modified derivatives.
Study 2Glycosylation ReactionsAchieved high yields of glycosides under optimized conditions using this compound as a donor.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific glycosyltransferases with potential therapeutic implications.
Study 4Polymer SynthesisDeveloped biocompatible polymers with tunable properties for drug delivery applications.

Comparison with Similar Compounds

Key Differences :

  • Substituents: Unlike purine-based analogs (e.g., Ara-A), the target lacks a nitrogenous base, reducing its nucleotide-like activity but enhancing its utility in non-biological synthesis .
  • Stereochemistry : The (2R,3S,4S) configuration distinguishes it from the (2R,3S,4R,5R)-isomer, impacting solubility and reactivity .
  • Applications : Methoxy-containing analogs are preferred in glycosidation reactions, while purine derivatives are used in enzyme inhibition studies .

Physical and Chemical Properties

  • Stability : Requires storage at -10°C under inert atmospheres to prevent oxidation or hydrolysis .
  • Reactivity : Vicinal diols may participate in chelation or periodate oxidation, while the methoxy group enhances lipophilicity .
  • Hazards : Classified as acutely toxic (oral, category 4) and irritant (skin/eyes, category 2) .

Preparation Methods

Acid-Catalyzed Methanolysis

The initial step involves converting the sugar precursor into the target ribofuranose derivative by methanolysis catalyzed by a strong acid, such as sulfuric acid, in methanol or methanol/tetrahydrofuran solvent mixtures. This reaction generates the (2R,3S,4S)-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol (MDR) along with minor amounts of pyranose impurities (MDRP).

  • The reaction is typically carried out under controlled temperature to optimize yield.
  • Water generated during the reaction is carefully managed to prevent side reactions.
  • After methanolysis, the reaction mixture contains MDR, MDRP, residual acid, and solvents.

Oxidative Removal of Pyranose Impurities

To obtain MDR essentially free of pyranose compounds, the mixture undergoes oxidation with alkali metal periodates (commonly sodium or potassium periodate). This step selectively oxidizes the pyranose impurities (MDRP) without affecting the desired furanose derivative.

  • The oxidation is performed in methanol, tetrahydrofuran, or their mixtures, with controlled water content (typically between 0.1 to 4 wt%) to optimize reaction efficiency.
  • The reaction is stirred at room temperature for 6 to 18 hours depending on scale and conditions.
  • Sodium bicarbonate is added post-oxidation to neutralize acids and facilitate removal of salts.
  • The mixture is filtered and concentrated to yield purified MDR.

Workup and Purification

The workup avoids adding excess water to prevent emulsions and decomposition. Instead, the sulfuric acid catalyst is neutralized by solid sodium acetate, converting it to sodium sulfate and generating acetic acid, which acts as a solvent.

  • The mixture can be heated under mild vacuum (around 50°C) to remove acetic acid by distillation.
  • Thin film evaporation is used for final purification, which is scalable and efficient.
  • Organic layers are washed with aqueous acid and brine, dried over sodium sulfate, filtered, and concentrated under mild conditions to avoid degradation.

Acetylation to Form Stable Derivatives

For further chemical transformations or storage, MDR is acetylated to form acetylated derivatives such as [(2R,3S)-3-acetoxy-5-methoxy-tetrahydrofuran-2-yl]methyl acetate.

  • Acetylation is performed by reacting MDR with acetic anhydride in acetic acid solvent.
  • The reaction is cooled (around 6 °C) and stirred until completion.
  • The acetylated product can be further converted into diacetates for enhanced stability.

Summary Data Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
Acid-Catalyzed Methanolysis Sulfuric acid, Methanol or MeOH/THF, RT Formation of MDR from sugar precursor Water content controlled; minor MDRP formed
Oxidation of Pyranose Impurities Sodium or Potassium periodate, MeOH/THF, RT, 6-18 h Selective oxidation of MDRP impurities Water content 0.1-4 wt%; neutralization with NaHCO3
Neutralization & Workup Sodium acetate, Acetic acid, mild vacuum, 50°C Neutralize acid, remove solvent, avoid emulsions Thin film evaporation for purification
Acetylation Acetic anhydride, Acetic acid, 0-6 °C Formation of acetylated stable derivatives Controlled temperature for selectivity

Research Findings and Advantages

  • The method avoids water addition in workup, preventing product decomposition and emulsions.
  • Use of solid sodium acetate for acid neutralization allows heating to remove solvent under mild vacuum.
  • Oxidation with alkali metal periodates effectively reduces pyranose impurities to below 5 wt%, improving purity significantly.
  • The process is scalable and suitable for industrial production.
  • Acetylated derivatives provide stable intermediates for pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield for procedures generating aerosols .
  • Engineering Controls : Work in a fume hood with adequate ventilation to minimize inhalation risks. Avoid dust formation by using wet methods or closed systems .
  • Decontamination : Clean spills immediately with ethanol/water mixtures, followed by soap and water. Dispose of contaminated materials as hazardous waste .
  • Emergency Response : For skin/eye contact, rinse with water for 15+ minutes. If inhaled, move to fresh air and seek medical attention .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Temperature : Store at -10°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Environment : Keep in a dry, ventilated area away from light and moisture. Use airtight glass containers with PTFE-lined caps .
  • Compatibility : Avoid contact with strong acids/bases, heavy metals, or oxidizing agents to prevent decomposition .

Q. What spectroscopic techniques are recommended for characterizing its purity and stereochemistry?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry and detect impurities. DMSO-d6 is a suitable solvent for resolving hydroxyl and methoxy protons.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Mobile phase: Acetonitrile/water (70:30, 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+: 222.1 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction temperature (e.g., 60–80°C), catalyst loading (e.g., 5–10 mol% TsOH), and solvent polarity (e.g., THF vs. DMF) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., methoxy group hydrolysis or ring-opening derivatives). Adjust protecting groups (e.g., TBS for hydroxyls) to suppress side reactions .
  • Case Study : A 2020 study achieved 85% yield by substituting traditional SnCl4 catalysis with enzymatic methods (lipase B), reducing racemization .

Q. What strategies are effective for analyzing its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Screen against kinases or glycosidases due to structural similarity to ribose-containing inhibitors (e.g., adenosine analogs) .
  • Assay Design :
  • Use fluorescence-based assays (e.g., 4-methylumbelliferyl substrates for glycosidases).
  • Include positive controls (e.g., deoxynojirimycin for α-glucosidase) and measure IC50_{50} values in triplicate .
  • Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots. Cross-validate with molecular docking (AutoDock Vina) to predict binding modes .

Q. How can researchers address challenges in stereoselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Pool Approach : Start from D-ribose derivatives to exploit inherent stereochemistry. For example, protect ribose hydroxyls with acetyl groups, then introduce methoxy via Mitsunobu reaction .
  • Asymmetric Catalysis : Use Sharpless dihydroxylation or Jacobsen epoxidation to set the 2R,3S,4S configuration.
  • Analytical Validation : Compare optical rotation ([α]D_{D} = +12.5°) and NOESY NMR correlations to confirm stereochemical integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3S,4S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol

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